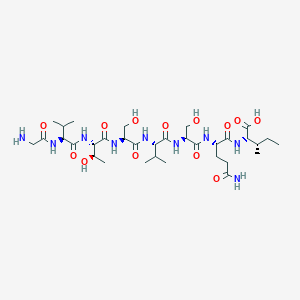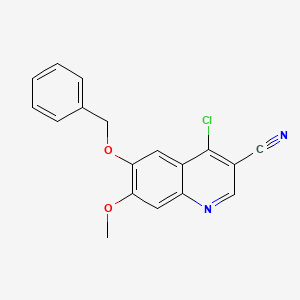
4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- is a chemical compound with the molecular formula C17H13ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-7-methoxyquinoline-3-carbonitrile.
Methoxylation: The 4-chloro-7-methoxyquinoline-3-carbonitrile is then subjected to methoxylation to introduce the methoxy group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group at the 4th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-methoxyquinoline-3-carbonitrile: A closely related compound with similar chemical properties.
7-Methoxy-6-(phenylmethoxy)quinoline-3-carbonitrile: Another derivative with slight structural differences.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- is unique due to the presence of both the chloro and phenylmethoxy groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H13ClN2O2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H13ClN2O2/c1-22-16-8-15-14(18(19)13(9-20)10-21-15)7-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 |
Clave InChI |
XUSQVVOBIQCIIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


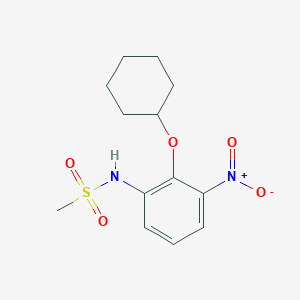



![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
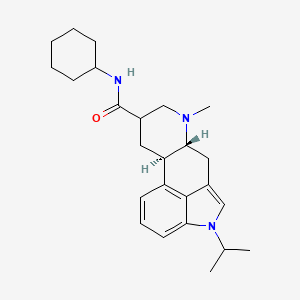
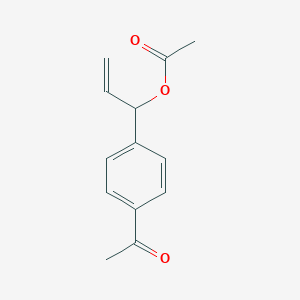
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
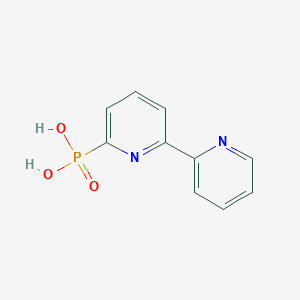
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
